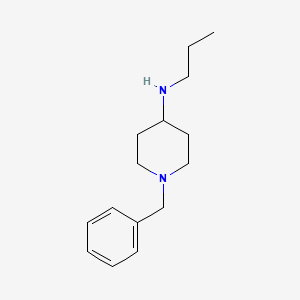

1-benzyl-N-propylpiperidin-4-amine

Vue d'ensemble

Description

1-Benzyl-N-propylpiperidin-4-amine is a compound that can be considered an analog of piperidine alkaloids, which are known for their various biological activities. The compound features a piperidine core, a common structural motif in many pharmacologically active molecules, substituted with benzyl and propylamine groups. This structure is related to compounds that have been synthesized as potential intermediates for antitumor agents, such as pseudodistomin D analogs .

Synthesis Analysis

The synthesis of related piperidine compounds involves the regio- and stereospecific cleavage of 1-benzyl-3,4-epoxypiperidine. For instance, trans-3-amino-1-benzylpiperidin-4-ols, which are structurally similar to this compound, have been synthesized using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature . Another related synthesis pathway includes the protection and deprotection of N-benzyl-4piperidone, followed by a series of reactions including alkaline hydrolysis, acylation, reduction, and reductive amination to yield aminopiperidine derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a propylamine substituent at the 4-position. The regio- and stereoselectivity of the synthesis process, as seen in related compounds, is crucial for determining the final structure, which in turn influences the biological activity of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related piperidine compounds include aminolysis, protection and deprotection of functional groups, alkaline hydrolysis, acylation, reduction, and reductive amination . The regio- and stereoselectivity of these reactions are ensured by specific activation of functional groups and the use of Lewis acids or lithium cations as catalysts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using various analytical techniques such as NMR, UV-Vis, FTIR spectroscopy, and mass spectrometry. These techniques help establish the elemental composition, molecular weight, and structural features such as the presence of specific functional groups and stereochemistry .

Applications De Recherche Scientifique

1. Mechanistic Insights in Chemical Reactions

- A study by Ohno, Ushida, and Oka (1984) examined the reduction mechanism in aqueous solutions involving 1-benzyl-3-carbamoylpyridinium ion and amines, relevant to the understanding of 1-benzyl-N-propylpiperidin-4-amine. This research provides insight into the selectivity of nucleophilic attack in similar chemical structures (Ohno, Ushida, & Oka, 1984).

2. Advanced Synthesis Techniques

- Khatua et al. (2022) developed an iron-catalyzed method for intermolecular benzylic C(sp3)-H amination, which could be applied for compounds like this compound. This research is significant for medicinal chemistry and drug discovery, highlighting new methods for benzylamine synthesis (Khatua et al., 2022).

3. Catalytic Reductive Aminations

- Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, important for the synthesis and functionalization of amines like this compound. This process is crucial for the sustainable production of various types of amines, including those used in pharmaceuticals (Murugesan et al., 2020).

4. Novel Synthesis Methods

- The research by Enthaler (2010) on the iron-catalyzed synthesis of secondary amines provides a sustainable and efficient method potentially applicable to the synthesis of compounds like this compound (Enthaler, 2010).

5. Synthesis of Pharmaceutical Compounds

- Klein et al. (1996) synthesized and evaluated a series of N-(4-pyridinyl)-1H-indol-1-amines, including structures similar to this compound, as potential therapeutic agents for Alzheimer's disease (Klein et al., 1996).

6. Application in Green Chemistry

- Liu et al. (2020) described the use of Ni/NiO nanoalloy catalysts for the synthesis of amines, a process relevant to this compound. This study is significant for its environmental friendliness and applicability in pharmaceutical and materials research (Liu et al., 2020).

7. Synthesis of Benzylamines

- Yan, Feringa, and Barta (2016) explored the synthesis of benzylamines, like this compound, through iron-catalyzed direct amination of benzyl alcohols. This research contributes to the development of sustainable methodologies in pharmaceutical synthesis (Yan, Feringa, & Barta, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Propriétés

IUPAC Name |

1-benzyl-N-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-10-16-15-8-11-17(12-9-15)13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFAYUNTAZFHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264652 | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160358-05-4 | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160358-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)-N-propyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)